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Compound of Interest

4-Fluoro-2-methylphenylacetic
Compound Name: o
aci

cat. No.: B1335718

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Fluoro-2-methylphenylacetic acid. Due to the limited availability of direct experimental
spectra for this specific compound, this guide presents a predicted dataset derived from the
analysis of structurally similar compounds. The methodologies for acquiring such spectroscopic
data are also detailed. This information is intended to support researchers, scientists, and
professionals in drug development in the characterization and quality control of 4-Fluoro-2-
methylphenylacetic acid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Fluoro-2-
methylphenylacetic acid. These predictions are based on the known spectroscopic
characteristics of related compounds, including 2-methylphenylacetic acid[1][2], 4-
fluorophenylacetic acid[3][4][5], and 4-methylphenylacetic acid[6][7].

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm—?) Intensity Assignment

~3300-2500 Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
~1610, ~1500 Medium-Strong C=C stretch (Aromatic Ring)
~1250 Medium C-O stretch (Carboxylic Acid)
~1220 Medium C-F stretch

920 Broad, Medium O-H bend (Carboxylic Acid

Dimer)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs (unless otherwise specified)

Table 2: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~10-12 Singlet (broad) 1H -COOH
~7.1-7.3 Multiplet 2H Aromatic H
~6.9-7.0 Multiplet 1H Aromatic H
~3.6 Singlet 2H -CHz-
~2.3 Singlet 3H -CHs
Table 3: Predicted 13C NMR Spectral Data
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Chemical Shift (8) (ppm) Assignment
~178 -COOH
~160 (d, tJCF = 245 Hz) Aromatic C-F

~138 (d, 2JCF = 8 Hz)

Aromatic C-CHs

~132 (d, 4JCF = 3 Hz)

Aromatic C-H

~130 Aromatic C-CHz2
~115 (d, 2JCF = 21 Hz) Aromatic C-H
~113 (d, 2JCF = 21 Hz) Aromatic C-H
~40 -CHz-
~19 -CHs

Mass Spectrometry (MS)

lonization Method: Electron lonization (EI)

Table 4: Predicted Mass Spectrometry Data
miz Relative Intensity (%) Assighment
168 ~50 [M]* (Molecular lon)
123 ~100 [M - COOH]*
109 ~30 [M - CH2COOH]*
95 ~20 [CeHaF]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization

of 4-Fluoro-2-methylphenylacetic acid.

Infrared (IR) Spectroscopy
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Methodology: Attenuated Total Reflectance (ATR)

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Background Spectrum: A background spectrum of the empty ATR crystal is collected.

Sample Preparation: A small amount of the solid 4-Fluoro-2-methylphenylacetic acid is
placed onto the ATR crystal.

Data Acquisition: Pressure is applied to the sample using the ATR's pressure arm to ensure
good contact with the crystal. The sample spectrum is then collected.

Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: *H and 3C NMR

Sample Preparation: Approximately 5-10 mg of 4-Fluoro-2-methylphenylacetic acid is
accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g.,
CDCIs or DMSO-ds) in a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to
achieve optimal homogeneity.

Data Acquisition:

o For 'H NMR, a standard single-pulse experiment is performed.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum
with singlets for each unique carbon atom.

Data Processing: The raw free induction decay (FID) is processed with a Fourier transform,
phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., TMS).
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Mass Spectrometry (MS)

Methodology: Electron lonization (ElI) Mass Spectrometry

o Sample Introduction: A small amount of 4-Fluoro-2-methylphenylacetic acid is introduced
into the mass spectrometer, typically via a direct insertion probe or after separation by gas
chromatography (GC). The sample is vaporized in the ion source.

« lonization: The gaseous sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of
4-Fluoro-2-methylphenylacetic acid.
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Caption: Workflow for the spectroscopic characterization of 4-Fluoro-2-methylphenylacetic

acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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